4-[(E)-indol-3-ylidenemethyl]-3-oxo-2-phenyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-[(E)-indol-3-ylidenemethyl]-3-oxo-2-phenyl-1H-pyrazole-5-carboxylic acid is a complex organic compound that features both indole and pyrazole moieties. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties . Pyrazole derivatives also exhibit significant biological activities, making this compound of particular interest in medicinal chemistry.
Preparation Methods
The synthesis of 4-[(E)-indol-3-ylidenemethyl]-3-oxo-2-phenyl-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole moiety, followed by the formation of the pyrazole ring. The reaction conditions often involve the use of Lewis acids, such as aluminum chloride, and various solvents like toluene . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: The carbonyl group in the pyrazole ring can be reduced using sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, often using reagents like bromine or chlorine.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Bromine, chlorine, and other halogens.
The major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted indole and pyrazole derivatives .
Scientific Research Applications
4-[(E)-indol-3-ylidenemethyl]-3-oxo-2-phenyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves multiple molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors, which play a role in mood regulation and other physiological processes. The pyrazole ring can inhibit certain enzymes, contributing to its anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar compounds include other indole and pyrazole derivatives, such as:
Indole-3-acetic acid: A plant hormone with similar structural features.
Pyrazole-3-carboxylic acid: Another pyrazole derivative with comparable biological activities.
What sets 4-[(E)-indol-3-ylidenemethyl]-3-oxo-2-phenyl-1H-pyrazole-5-carboxylic acid apart is its unique combination of both indole and pyrazole moieties, which may offer synergistic effects in its biological activities .
Properties
IUPAC Name |
4-[(E)-indol-3-ylidenemethyl]-3-oxo-2-phenyl-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c23-18-15(10-12-11-20-16-9-5-4-8-14(12)16)17(19(24)25)21-22(18)13-6-2-1-3-7-13/h1-11,21H,(H,24,25)/b12-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBUJCCKGGFIAB-BENRWUELSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(=O)O)C=C3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(=O)O)/C=C\3/C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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